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Compound of Interest

Compound Name: Cy7 diacid

Cat. No.: B12322769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7 (Cy7) diacid, a near-infrared (NIR)

fluorescent dye with significant applications in biomedical research and drug development. We

will delve into its chemical structure, physicochemical and spectral properties, and provide

detailed experimental protocols for its use.

Chemical Structure and Variants
Cy7 diacid, also known as Cyanine7 dicarboxylic acid, is a heptamethine cyanine dye. Its core

structure consists of two indolenine rings linked by a seven-carbon polymethine chain. The

"diacid" designation indicates the presence of two carboxylic acid functional groups, typically at

the terminus of alkyl chains attached to the nitrogen atoms of the indolenine rings. These

carboxylic acid groups serve as reactive handles for conjugation to biomolecules.

A key variation of this dye is the sulfonated form, often referred to as sulfo-Cy7 diacid. The

addition of sulfonate groups dramatically increases the water solubility of the dye, which is a

critical property for many biological applications.[1]

Below are the representative chemical structures for both the non-sulfonated and sulfonated

forms of Cy7 diacid.

Figure 1: Chemical Structure of a representative Cy7 dicarboxylic acid.
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Caption: Representative structure of Cy7 dicarboxylic acid.

Figure 2: Chemical Structure of a representative sulfo-Cy7 dicarboxylic acid.

Caption: Representative structure of sulfo-Cy7 dicarboxylic acid.

Physicochemical and Spectral Properties
The properties of Cy7 diacid can vary depending on its specific structure (e.g., length of the

alkyl chain) and whether it is sulfonated. The following tables summarize the key properties for

representative non-sulfonated and sulfonated Cy7 diacid compounds.

Table 1: Physicochemical Properties of Cy7 Diacid Variants

Property Cyanine7 dicarboxylic acid
sulfo-Cyanine7
dicarboxylic acid

Appearance Dark green solid Dark green solid

Molecular Formula C42H53ClN2O4[2] C42H51KN2O10S2[3]

Molecular Weight 685.35 g/mol [2] 847.1 g/mol [3]

Solubility
Good in DCM, DMF, DMSO;

low in water
Good in water, DMF, DMSO

Storage Conditions -20°C in the dark, desiccate -20°C in the dark, desiccate

Table 2: Spectral Properties of Cy7 Diacid Variants
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Property Cyanine7 dicarboxylic acid
sulfo-Cyanine7
dicarboxylic acid

Excitation Maximum (λex) ~750 nm ~750 nm

Emission Maximum (λem) ~773 nm ~773 nm

Molar Extinction Coefficient (ε) ~199,000 L·mol⁻¹·cm⁻¹ ~240,600 L·mol⁻¹·cm⁻¹

Fluorescence Quantum Yield

(Φ)
~0.3 ~0.24

Stokes Shift ~23 nm ~23 nm

The fluorescence quantum yield of cyanine dyes is highly sensitive to their environment,

including solvent viscosity and temperature. An increase in solvent viscosity can lead to a

higher quantum yield by restricting the non-radiative cis-trans isomerization of the polymethine

chain. Conversely, higher temperatures tend to decrease the quantum yield. The fluorescence

of Cy7 is generally stable over a broad pH range, from approximately 3 to 10.

Experimental Protocols
This section provides detailed methodologies for key experiments involving Cy7 diacid.

Determination of Fluorescence Quantum Yield
(Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a Cy7 diacid
sample by comparing it to a standard with a known quantum yield.

Materials:

Cy7 diacid sample

Quantum yield standard (e.g., Indocyanine Green in DMSO)

High-purity solvent (e.g., DMSO, PBS)

UV-Vis spectrophotometer
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Spectrofluorometer

Quartz cuvettes (1 cm path length)

Procedure:

Prepare Stock Solutions: Prepare stock solutions of the Cy7 diacid sample and the quantum

yield standard in the chosen solvent.

Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the sample

and the standard. The absorbance of these solutions at the excitation wavelength should be

kept below 0.1 to avoid inner filter effects.

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of

each dilution at the selected excitation wavelength.

Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission

spectrum for each dilution of the sample and the standard at the same excitation wavelength

used for the absorbance measurements.

Data Analysis:

Integrate the area under the fluorescence emission spectrum for each solution.

For both the sample and the standard, plot the integrated fluorescence intensity versus

absorbance.

Determine the gradient (slope) of the linear fit for both the sample (Grad_X) and the

standard (Grad_ST).

Calculate the quantum yield of the sample (Φ_X) using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

Φ_ST is the known quantum yield of the standard.
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η_X is the refractive index of the sample solvent.

η_ST is the refractive index of the standard's solvent.

Figure 3: Workflow for Determining Fluorescence Quantum Yield.
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Caption: Workflow for the comparative determination of fluorescence quantum yield.

Conjugation of Cy7 Diacid to Proteins (via NHS Ester)
This protocol describes the conjugation of Cy7 diacid to primary amines on a protein by first

activating the carboxylic acids to N-hydroxysuccinimide (NHS) esters.

Materials:

Cy7 diacid

Protein to be labeled (in an amine-free buffer, e.g., PBS)

Anhydrous DMSO or DMF

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for sulfo-Cy7 diacid
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Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Activate Cy7 Diacid:

Dissolve Cy7 diacid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or sulfo-NHS) to the dye

solution.

Stir the reaction mixture at room temperature for 15-30 minutes in the dark.

Prepare Protein:

Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If

necessary, perform a buffer exchange.

Conjugation Reaction:

Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

Add the activated Cy7 NHS ester solution to the protein solution. A starting molar ratio of

10:1 to 20:1 (dye:protein) is recommended.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected

from light.

Purification:

Remove unconjugated dye and reaction byproducts by passing the reaction mixture

through a size-exclusion chromatography column. The first colored fraction to elute will be

the labeled protein.
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Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Figure 4: Signaling Pathway of Cy7 Diacid Protein Conjugation.
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Caption: A simplified workflow for the conjugation of Cy7 diacid to a protein.

Quality Control and Characterization
The purity and identity of Cy7 diacid and its conjugates are crucial for reliable experimental

results. The following methods are recommended for quality control:
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High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column

and a UV-Vis detector can be used to assess the purity of the dye. A gradient of an aqueous

buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically

used for elution.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used

to confirm the molecular weight of the dye and its conjugates.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical

structure of the dye.

UV-Vis Spectroscopy: The absorbance spectrum can be used to confirm the characteristic

absorption maximum of the dye and to determine its concentration using the Beer-Lambert

law.

Figure 5: Logical Relationship for Quality Control.
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Caption: Key methods for the quality control and characterization of Cy7 diacid.

Synthesis Overview
The synthesis of cyanine dyes, including Cy7 diacid, is a multi-step process. While a detailed,

reproducible protocol for the specific synthesis of Cy7 diacid is not readily available in the

public domain, the general approach involves the condensation of two heterocyclic precursors

with a polymethine chain-forming reagent. The synthesis typically begins with the alkylation of

an indolenine precursor with a reagent containing a carboxylic acid group. This is followed by a
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condensation reaction with a heptamethine source to form the characteristic polymethine

bridge.

Conclusion
Cy7 diacid is a versatile near-infrared fluorescent dye with significant potential in various

research and development applications. Its reactive carboxylic acid groups allow for

straightforward conjugation to a wide range of biomolecules, and its favorable spectral

properties make it an excellent choice for in vivo imaging and other sensitive detection

methods. The availability of a water-soluble sulfonated version further expands its utility in

biological systems. By understanding its chemical properties and utilizing the detailed protocols

provided in this guide, researchers can effectively employ Cy7 diacid to advance their scientific

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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